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molecular formula C13H15BrO3 B1457042 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester CAS No. 894399-90-7

4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester

Cat. No. B1457042
M. Wt: 299.16 g/mol
InChI Key: QAOQGIOUFOTDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722894B2

Procedure details

To a solution of intermediate D9 (1.07 g, 3.58 mmol) in THF (20 ml) stirred at −10° C. under N2 atmosphere, was added a 1.0 M solution of lithium aluminum hydride in THF dropwise (3.58 ml, 3.58 mmol). The resulting solution was gradually warmed to room temperature and further stirred for 2 hours. After cooling to 0° C. an aqueous 10% NaOH solution was carefully added and the resulting mixture was allowed to reach room temperature. Then it was extracted with DCM, dried (Na2SO4) and the solvent evaporated in vacuo to yield intermediate D10 (0.96 g, 99%) as a white solid that was used without further purification.
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([C:11]2[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][CH:12]=2)[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>C1COCC1>[Br:17][C:14]1[CH:15]=[CH:16][C:11]([C:5]2([CH2:3][OH:2])[CH2:10][CH2:9][O:8][CH2:7][CH2:6]2)=[CH:12][CH:13]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
COC(=O)C1(CCOCC1)C1=CC=C(C=C1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
further stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was carefully added
CUSTOM
Type
CUSTOM
Details
to reach room temperature
EXTRACTION
Type
EXTRACTION
Details
Then it was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield intermediate D10 (0.96 g, 99%) as a white solid that
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=CC=C(C=C1)C1(CCOCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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